molecular formula C18H35BF4N2 B1508629 3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate CAS No. 244193-61-1

3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate

Cat. No. B1508629
CAS RN: 244193-61-1
M. Wt: 366.3 g/mol
InChI Key: FKMOQBPFPGCPOA-UHFFFAOYSA-N
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Description

“3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate” is a chemical compound with the molecular formula C18H35BF4N2 . It’s a type of chemical entity .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate” consists of 18 carbon atoms, 35 hydrogen atoms, 1 boron atom, 4 fluorine atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Carbohydrate Analysis

This compound has been used in the analysis of carbohydrates . The reductive alkylation of the carbonyl group of carbohydrates with fluorescence or ionizing labels is a prerequisite for the sensitive analysis of carbohydrates by chromatographic and mass spectrometric techniques . This compound was successfully synthesized and then investigated as a multifunctional oligosaccharide label for glycan profiling and identification .

Glycan Profiling

The compound has been used for glycan profiling . It was used to label N-glycans from the model glycoproteins horseradish peroxidase, RNase B, and bovine lactoferrin . The produced glycan profiles were comparable to the corresponding 2AB labeled glycan derivatives .

Enhanced Detection Sensitivity

The compound has shown to improve detection sensitivity in the low picomol to the high femtomol range . It showed improved ESI-MS ionization efficiency over the respective 2AB derivatives .

Mass Spectrometry

The compound has been used in mass spectrometry . It was used in conjunction with liquid chromatography (LC) for the analysis of N-glycan structure and composition .

Enzymatic Release of N-glycans

The compound has been used in the enzymatic release of N-glycans . The reducing end of the released N-glycans can be then functionalized to enhance the detection sensitivity .

Reductive Amination

The compound has been used in reductive amination . It was used to functionalize N-glycans by reductive amination and subsequent chromatographic glycan analysis .

Safety and Hazards

The safety and hazards associated with “3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

1-methyl-3-tetradecylimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;2-1(3,4)5/h16-18H,3-15H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMOQBPFPGCPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725115
Record name 3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate

CAS RN

244193-61-1
Record name 1H-Imidazolium, 1-methyl-3-tetradecyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244193-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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